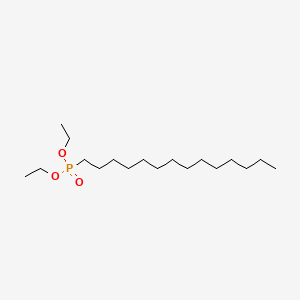

Diethyl 1-tetradecanephosphonate

Description

Evolution of Organophosphorus Chemistry: A Historical and Contemporary Perspective

The journey of organophosphorus chemistry is a rich narrative of discovery and innovation. Early milestones in the 19th century, such as the investigation of reactions involving phosphorus trichloride (B1173362) with alcohols, laid the foundational groundwork. mdpi.com A pivotal moment came in 1898 when Michaelis reported that trialkyl phosphites react with alkyl halides to form dialkyl phosphonates, establishing the crucial P-C bond. mdpi.com This reaction, later refined by Arbuzov and known as the Michaelis-Arbuzov reaction, remains a cornerstone for the synthesis of phosphonates. thieme-connect.comorganic-chemistry.org

The 20th century witnessed a rapid acceleration in the field. The development of methods to synthesize highly toxic organophosphorus compounds in the 1930s and 1940s, initially for military applications, also led to the discovery of their potent insecticidal properties. mdpi.comoup.com This dual-use nature spurred intense research, leading to a vast library of compounds. The latter half of the 20th century saw organophosphorus chemistry mature significantly, moving beyond agrochemicals to become indispensable in organic synthesis, materials science, and medicine. mdpi.comnih.gov Today, many researchers consider it a "golden age of phosphorus chemistry," as it has become one of the most rapidly advancing branches of organic chemistry. mdpi.com Contemporary research focuses on developing novel synthetic methods, including continuous-flow systems and photocatalyzed reactions, and exploring the unique electronic and material properties of these compounds. thieme-connect.comacs.org

Significance of Long-Chain Alkylphosphonate Esters in Modern Organic and Materials Science

Long-chain alkylphosphonate esters are molecules that possess a polar phosphonate (B1237965) head group and a long, nonpolar alkyl tail. This amphiphilic nature is key to their significance in materials science. They are crucial building blocks for creating self-assembled monolayers (SAMs) on various oxide surfaces, which can be used to modify surface properties such as wettability, adhesion, and corrosion resistance. The long alkyl chain facilitates the formation of ordered, crystalline-like structures, enhancing the stability and effectiveness of these surface modifications.

In the realm of organic synthesis, long-chain alkylphosphonate esters serve as important intermediates. thieme-connect.com They are precursors for synthesizing other complex molecules, including α-aminophosphonates, which are analogues of amino acids and exhibit interesting biological activities. mdpi.com Furthermore, the incorporation of phosphorus into polymers and other materials can enhance properties like flame retardancy and thermal stability. researchgate.net The ability to tailor the length of the alkyl chain allows for fine-tuning of the physical properties of materials, which is particularly relevant in fields like nanotechnology and advanced lubricants. nih.gov

Diethyl 1-Tetradecanephosphonate: Research Context within the Phosphonate Class

This compound (CAS No. 5191-09-3) is a specific example of a long-chain alkylphosphonate ester. chemicalbook.com Its structure consists of a fourteen-carbon alkyl chain (tetradecyl group) attached directly to a phosphorus atom, which is also bonded to two ethoxy groups and a double-bonded oxygen.

This compound serves as a model system for studying the behavior of long-chain phosphonates. Its well-defined structure allows researchers to investigate the influence of the long alkyl chain on self-assembly processes, surface binding, and the physical properties of materials into which it is incorporated. It is a non-chiral molecule, simplifying certain types of spectroscopic and physical analysis. Research involving this compound often relates to its synthesis via methods like the Michaelis-Arbuzov reaction and its potential use as a precursor for creating functionalized surfaces or as an additive in material formulations.

Scope and Objectives of Academic Inquiry into this compound

Academic interest in this compound is primarily focused on its role as a building block in materials science and as a subject for fundamental studies in organophosphorus synthesis. The key objectives of research involving this compound include:

Synthesis and Functionalization: Developing and optimizing synthetic routes to produce high-purity this compound and related long-chain phosphonates. thieme-connect.com This includes exploring more sustainable and efficient "green chemistry" approaches.

Surface Modification: Investigating the formation of self-assembled monolayers on metal oxide substrates. Researchers study the packing density, orientation, and thermal stability of these layers to create robust and functional surfaces for applications in electronics, corrosion protection, and biocompatible coatings.

Materials Science: Using it as a component in the creation of novel polymers and nanocomposites. The introduction of the phosphonate group can impart desirable properties such as flame resistance and improved thermal stability. researchgate.net

Physical Chemistry Studies: Characterizing its physical properties, such as its behavior at interfaces and its liquid-crystalline properties, to better understand the fundamental forces that govern the organization of long-chain amphiphilic molecules.

Chemical and Physical Properties of this compound

The following table summarizes key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₈H₃₉O₃P |

| Molecular Weight | 334.47 g/mol chemicalbook.com |

| CAS Number | 5191-09-3 chemicalbook.com |

| Appearance | Clear, colorless liquid cymitquimica.com |

| Melting Point | 8 °C chemicalbook.com |

| Boiling Point | 199-201 °C at 3 mmHg chemicalbook.com |

| Density | 0.922 g/cm³ chemicalbook.com |

| Refractive Index | 1.4445 chemicalbook.com |

Structure

2D Structure

Properties

IUPAC Name |

1-diethoxyphosphoryltetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20-5-2)21-6-3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWIYYOBPHXJIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348698 | |

| Record name | Diethyl 1-Tetradecylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5191-09-3 | |

| Record name | Diethyl 1-Tetradecylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Diethyl 1 Tetradecanephosphonate and Analogues

Michaelis-Arbuzov Reaction in Alkylphosphonate Ester Synthesis

The Michaelis-Arbuzov reaction stands as a cornerstone for the formation of the P-C bond in phosphonates. nih.gov Discovered by August Michaelis in 1898 and further developed by Aleksandr Arbuzov, this reaction has become a fundamental tool in organophosphorus chemistry. jk-sci.comwikipedia.org

Catalytic Enhancements and Stereoselectivity in Long-Chain Phosphonate (B1237965) Formation

To overcome the limitations of the classical Michaelis-Arbuzov reaction, such as harsh reaction conditions, various catalytic methods have been developed. Lewis acids like InBr₃, ZnBr₂, and CeCl₃·7H₂O-SiO₂ have been shown to mediate the reaction at room temperature, offering a more facile and efficient route to phosphonate esters. organic-chemistry.orgscholarsresearchlibrary.com These catalysts can activate the alkyl halide, facilitating the nucleophilic attack by the phosphite (B83602). For instance, a CeCl₃·7H₂O-SiO₂ catalyst has been used for the high-yield synthesis of arylmethyl and heteroaryl phosphonates under solvent-free conditions, which could be adapted for long-chain alkylphosphonates. scholarsresearchlibrary.com

Another advancement is the use of photoredox catalysis, which allows the reaction to proceed at room temperature under mild conditions with a broad range of alkyl bromides and iodides, including secondary and even tertiary ones. chinesechemsoc.org This method exhibits excellent functional group tolerance. chinesechemsoc.org

While stereoselectivity at the phosphorus center is a key consideration in the synthesis of some chiral phosphonates, it is not a factor in the synthesis of diethyl 1-tetradecanephosphonate as the phosphorus atom is not a stereocenter. However, for the synthesis of chiral phosphonate analogs, stereoselective methods are crucial. The conversion of chiral phosphonates to their thiono-analogues using Lawesson's reagent has been shown to proceed with retention of configuration at the phosphorus center. rsc.org

Pudovik Reaction and α-Hydroxyalkylphosphonate Precursors

The Pudovik reaction offers an alternative pathway to phosphonates, particularly through the formation of α-hydroxyalkylphosphonate intermediates. mdpi.comscite.ai

Formation of α-Hydroxy-Alkylphosphonates for Derivatization

The Pudovik reaction involves the addition of a dialkyl phosphite to an aldehyde or ketone in the presence of a base catalyst to form an α-hydroxyalkylphosphonate. mdpi.commdpi.com For the synthesis of a precursor to this compound, tetradecanal (B130844) would be reacted with diethyl phosphite. This reaction is often catalyzed by alkali alcoholates. mdpi.com The resulting α-hydroxy-1-tetradecanephosphonate can then be further modified.

Table 2: Catalysts for the Pudovik Reaction

| Catalyst | Substrates | Notes |

|---|---|---|

| Alkali Alcoholates | Aldehydes/Ketones and Dialkyl Phosphites | Classical base-catalyzed approach. mdpi.com |

| Potassium Phosphate (B84403) | Aldehydes/Ketones and Dialkyl Phosphites | A base-catalyzed variation. mdpi.com |

Subsequent Transformations to Functionalized Esters

The α-hydroxy group in the resulting phosphonate provides a handle for further chemical transformations. nih.gov For example, the hydroxy group can be acylated to form α-acyloxyphosphonates. mdpi.comnih.gov More importantly for the synthesis of the target compound, the hydroxy group can be removed through a deoxygenation process to yield the desired alkylphosphonate.

Atherton-Todd Reaction and Related Chlorophosphonate Intermediates

The Atherton-Todd reaction provides a method for converting dialkyl phosphites into highly reactive dialkyl chlorophosphates in situ. bas.bgwikipedia.org These intermediates can then be reacted with various nucleophiles.

The reaction typically involves treating a dialkyl phosphite with carbon tetrachloride in the presence of a base, usually a tertiary amine. bas.bgwikipedia.org A proposed mechanism suggests the formation of a [amine·Cl]⁺CCl₃⁻ salt, where the trichloromethanide anion deprotonates the dialkyl phosphite. rsc.org The resulting phosphonate anion then reacts with the chlorine cation to form the dialkyl chlorophosphate. rsc.org

While this reaction is more commonly used for the synthesis of phosphoramidates or phosphate esters by subsequent reaction with amines or alcohols, it could theoretically be adapted for the synthesis of alkylphosphonates. wikipedia.orgnih.gov However, it is a less direct route for preparing a simple alkylphosphonate like this compound compared to the Michaelis-Arbuzov reaction.

Synthesis of Phosphorochloridate Analogues

The synthesis of phosphorochloridate analogues, such as diethyl phosphorochloridate, is a critical preliminary step in the production of this compound via certain pathways. Diethyl phosphorochloridate serves as a key electrophilic reagent in subsequent phosphorylation reactions. wikipedia.org

One common method for preparing diethyl phosphorochloridate is the Atherton–Todd reaction, which involves the chlorination of diethyl phosphite using carbon tetrachloride. georganics.sk Another established route is the reaction of phosphoryl chloride with ethanol (B145695) in the presence of a base like triethylamine (B128534). georganics.skchemicalbook.com This reaction must be carefully controlled to achieve the desired product selectivity. For instance, a specific protocol involves the concurrent addition of ethanol and triethylamine solutions to a solution of phosphorus trichloride (B1173362) in toluene (B28343) at a low temperature (-10 °C) to yield diethyl chlorophosphite. chemicalbook.com

These phosphorochloridates are versatile intermediates. For example, they are used to convert alcohols into their corresponding diethyl phosphate esters and can be employed in the synthesis of enol phosphates from ketones. wikipedia.orggeorganics.sk

| Reactants | Reagents/Catalysts | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Diethyl phosphite | Carbon tetrachloride | Diethyl phosphorochloridate | Atherton–Todd reaction | georganics.sk |

| Phosphoryl chloride, Ethanol | Triethylamine | Diethyl phosphorochloridate | Phosphorylation | georganics.sk |

| Phosphorus trichloride, Ethanol | Triethylamine in toluene | Diethyl chlorophosphite | Phosphorylation | chemicalbook.com |

Nucleophilic Substitution Pathways for Phosphonate Ester Formation

The formation of the P-C bond in phosphonate esters like this compound is frequently achieved through nucleophilic substitution reactions. The Michaelis-Arbuzov reaction is a cornerstone of this approach, involving the reaction of a trialkyl phosphite with an alkyl halide. nih.govjk-sci.comwikipedia.org In the classical mechanism, the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide, forming a quasiphosphonium intermediate. nih.gov This is followed by a subsequent SN2 reaction where the displaced halide anion attacks one of the alkyl groups on the phosphite, leading to the final phosphonate ester. nih.govwikipedia.org The reactivity of the alkyl halide is a key factor, with the order being R-I > R-Br > R-Cl. jk-sci.com While primary alkyl halides are highly reactive, secondary and tertiary halides are generally less effective. jk-sci.com

Modifications to the classical Michaelis-Arbuzov reaction have been developed to improve its scope and efficiency. These include the use of Lewis acid catalysts, which can enable the reaction to proceed at room temperature. organic-chemistry.org A radical-based alternative has also been reported, which utilizes photoredox catalysis and is suitable for primary, secondary, and tertiary alkyl halides, showing excellent functional group tolerance. chinesechemsoc.org

Another significant pathway involves the reaction of diethyl phosphorochloridate with a suitable nucleophile, such as a Grignard reagent derived from 1-bromotetradecane. This electrophilic activation method allows for the chemoselective substitution of phosphonates. nih.gov

| Phosphorus Reagent | Alkylating Agent | Key Features | Product | Reference |

|---|---|---|---|---|

| Triethyl phosphite | 1-Iodotetradecane | Classical Michaelis-Arbuzov; requires heat (120-160 °C). wikipedia.org | This compound | nih.govjk-sci.com |

| 9-Fluorenyl o-phenylene phosphite | 1-Bromotetradecane | Radical Michaelis-Arbuzov; photoredox-catalyzed at room temperature. chinesechemsoc.org | Dimethyl 1-tetradecanephosphonate (after methanolysis) | chinesechemsoc.org |

| Diethyl phosphorochloridate | Tetradecylmagnesium bromide | Activation with triflic anhydride (B1165640) enables modular synthesis. nih.gov | This compound | nih.gov |

Alternative Synthetic Routes for Alkylphosphonate Esters

Beyond traditional methods, alternative synthetic strategies offer different approaches to constructing the alkylphosphonate framework.

Radical Addition Mechanisms for Alkene Phosphonylation

The radical addition of H-phosphonates to alkenes provides a direct route to alkylphosphonates, often with anti-Markovnikov regioselectivity. youtube.com This reaction is typically initiated by peroxides, which homolytically cleave to form radicals that then react with the H-phosphonate. youtube.com The resulting phosphorus-centered radical adds to the less substituted carbon of the alkene double bond, forming a more stable carbon-centered radical. youtube.com This radical then abstracts a hydrogen atom from another molecule of H-phosphonate, propagating the radical chain and yielding the final product. youtube.com

For the synthesis of this compound, this would involve the radical addition of diethyl phosphite to 1-tetradecene. nih.gov Studies on similar systems have shown that this method is effective for a range of alkenes. organic-chemistry.org A related process uses thiols as precursors for carbon-centered radicals in a phosphite-mediated reductive alkylation of alkenes. acs.org

| Alkene | Phosphorus Reagent | Initiator | Key Features | Product | Reference |

|---|---|---|---|---|---|

| 1-Tetradecene | Diethyl phosphite | Peroxide (e.g., H₂O₂) | Anti-Markovnikov addition. youtube.com | This compound | youtube.comyoutube.com |

| Generic Alkene | Benzyl dialkyl selenophosphates | Radical initiator (e.g., AIBN) | Generates phosphonyl radicals via P-Se bond cleavage. organic-chemistry.org | Adducts with electron-rich and electron-poor alkenes | organic-chemistry.org |

| Functionalized Alkenes | Thiols and Triethyl phosphite | AIBN | S-atom transfer process; thiol serves as C-centered radical precursor. acs.org | Reductive coupling products | acs.org |

Emerging Catalytic and Stereoselective Syntheses

Recent advances have focused on the development of catalytic and stereoselective methods for synthesizing phosphonates, offering greater control over the molecular architecture. Asymmetric hydrophosphonylation, in particular, has emerged as a powerful tool for creating chiral phosphonates. chemtube3d.commdpi.comrsc.org

Various catalytic systems have been explored for this purpose. For instance, chiral Brønsted acid-phosphate catalysts can effectively catalyze the hydrophosphonylation of imines to produce chiral α-aminophosphonates. chemtube3d.com Similarly, heterobimetallic complexes, such as those containing aluminum and lithium with binaphthol ligands, have been shown to catalyze the asymmetric addition of dimethyl phosphite to aldehydes with high enantioselectivity. mdpi.com Nickel-catalyzed asymmetric hydrophosphinylation of conjugated enynes has also been reported to proceed with high regio- and enantioselectivity, yielding P-stereogenic phosphine (B1218219) oxides. nih.gov These methods provide access to optically active phosphonates that are of significant interest for various applications.

| Substrate | Phosphorus Reagent | Catalyst System | Product Type | Key Outcome | Reference |

|---|---|---|---|---|---|

| Imines | Dimethyl hydrogen phosphite | Chiral Brønsted acid-phosphate | α-Aminophosphonates | Enantioselective reaction. chemtube3d.com | chemtube3d.com |

| Aromatic Aldehydes | Dimethyl phosphite | Heterobimetallic [AlLi(binaphthoxide)₂] | α-Hydroxyphosphonates | Up to 90% enantiomeric excess. mdpi.com | mdpi.com |

| Conjugated Enynes | Secondary phosphine oxides | Ni(cod)₂ with (S,S)-BDPP ligand | Alkenyl phosphine oxides | Highly regio- and enantioselective. nih.gov | nih.gov |

| Ynones | Dialkyl phosphonate | Chiral tetraaminophosphonium phosphite | α-Hydroxy phosphonates | Highly enantioselective. rsc.org | rsc.org |

Advanced Polymerization Techniques for In-Chain Poly(phosphonate)s

Poly(phosphonate)s, where the phosphonate group is part of the polymer backbone, are a class of materials with tunable properties. Advanced polymerization techniques are employed to synthesize these in-chain poly(phosphonate)s.

Ring-opening polymerization (ROP) of cyclic phosphonates is a prominent method for producing high molecular weight poly(phosphonate)s. acs.orgrsc.org For example, the thermal ROP of cyclic phosphonates can yield polymers with over 70 repeat units. acs.org The living ROP of cyclic phosphonates, such as 2-methyl-1,3,2-dioxaphospholane 2-oxide, can be initiated by an alcohol and mediated by an organocatalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leading to polymers with narrow molecular weight distributions. nih.govacs.org Phostones, which are 5-membered cyclic phosphonic acid esters, are also suitable monomers for ROP, offering increased stability compared to other cyclic phosphoesters. geneseo.eduacs.orgacs.orgmanchester.ac.uk

Polycondensation is another versatile technique. The polycondensation of diphenyl H-phosphonate with diols can produce high-molecular-weight poly(alkylene H-phosphonate)s. acs.orgacs.org This method avoids side reactions that can occur when using dialkyl H-phosphonates. acs.org Thermoresponsive polyphosphoesters have also been synthesized via a two-step polycondensation of dimethyl H-phosphonate and poly(ethylene glycol)s. nih.gov Additionally, acyclic diene metathesis (ADMET) polycondensation has been used to synthesize poly(phosphoramidate)s, which are structural analogues of poly(phosphonate)s. rsc.org

| Polymerization Technique | Monomers | Catalyst/Initiator | Resulting Polymer | Key Features | Reference |

|---|---|---|---|---|---|

| Ring-Opening Polymerization (ROP) | Cyclic phosphonates (e.g., aryl-substituted) | Thermal | Poly(phosphonate)s with P-O main chain | High molar mass (>70 repeat units). acs.org | acs.org |

| Living ROP | 2-Methyl-1,3,2-dioxaphospholane 2-oxide (MeEP) | DBU / 2-(Benzyloxy)ethanol | Poly(ethylene methylphosphonate) | Narrow molecular weight distributions (<1.1). nih.govacs.org | nih.govacs.org |

| ROP | Phostones (2-alkoxy-2-oxo-1,3-oxaphospholanes) | Various catalyst systems | Linear poly(phosphonate)s | Monomers have high hydrolytic stability. geneseo.eduacs.org | geneseo.eduacs.org |

| Polycondensation | Diphenyl H-phosphonate, Diols (e.g., 1,10-decanediol) | None specified | Poly(alkylene H-phosphonate)s | High molecular weight (Mn up to 3 x 10⁴). acs.org | acs.orgacs.org |

| Acyclic Diene Metathesis (ADMET) | Bis-(undecen-10-yl)-n-butyl-phosphoramidate | Grubbs-type catalysts | Poly(phosphoramidate)s | Produces unsaturated polymers that can be hydrogenated. rsc.org | rsc.org |

Advanced Spectroscopic and Computational Characterization of Phosphonate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds, offering detailed insights into the molecular framework through the analysis of various nuclei. jeol.com For phosphonates like Diethyl 1-tetradecanephosphonate, a combination of ¹H, ¹³C, and ³¹P NMR experiments allows for a complete assignment of the chemical structure.

The analysis of one-dimensional NMR spectra provides fundamental information about the chemical environment of each nucleus. The natural abundance and spin properties of ¹H, ¹³C, and ³¹P make them highly informative probes. jeol.comnih.gov

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl ester groups and the long tetradecyl chain. The ethoxy protons typically appear as a triplet for the methyl group (CH₃) and a multiplet (quartet further split by the phosphorus nucleus) for the methylene (B1212753) group (OCH₂). The tetradecyl chain protons would present as a complex set of signals in the aliphatic region, with the terminal methyl group appearing as a triplet. The methylene groups alpha (α) and beta (β) to the phosphorus atom will be the most downfield shifted within the alkyl chain and will exhibit characteristic splitting due to coupling with the ³¹P nucleus.

¹³C NMR: In the ¹³C NMR spectrum, all 18 carbon atoms of this compound would be distinguishable. The carbons of the ethoxy groups and the carbons of the tetradecyl chain, particularly those close to the phosphorus atom (Cα and Cβ), will show coupling to the ³¹P nucleus. jeol.comnih.gov The carbon directly bonded to the phosphorus (Cα) is expected to exhibit a large one-bond coupling constant (¹JCP), which is a key diagnostic feature for phosphonates. jeol.com

³¹P NMR: The ³¹P NMR spectrum provides a direct and sensitive window into the phosphorus environment. huji.ac.il For dialkyl phosphonates, the ³¹P nucleus typically resonates in a characteristic chemical shift range. rsc.orgrsc.org Since ³¹P has a natural abundance of 100%, these spectra can be acquired relatively quickly and provide unambiguous evidence for the presence of the phosphonate (B1237965) functionality. nih.gov For diethyl alkylphosphonates, the chemical shift is anticipated to be in the range of +25 to +35 ppm relative to an external phosphoric acid standard.

Predicted NMR Data for this compound

¹H NMR (Predicted)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| CH₃ (ethyl) | ~1.3 | Triplet (t) | JHH ≈ 7 |

| OCH₂ (ethyl) | ~4.1 | Doublet of Quartets (dq) | JHH ≈ 7, JHP ≈ 8 |

| P-CH₂ (Cα) | ~1.8 | Multiplet (m) | |

| P-CH₂-CH₂ (Cβ) | ~1.6 | Multiplet (m) | |

| (CH₂)₁₁ | ~1.2-1.4 | Broad Multiplet |

¹³C NMR (Predicted)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ³¹P (JCP, Hz) |

|---|---|---|

| CH₃ (ethyl) | ~16 | ~6 |

| OCH₂ (ethyl) | ~62 | ~6 |

| P-CH₂ (Cα) | ~28 | ~142 |

| P-CH₂-CH₂ (Cβ) | ~23 | ~4 |

| (CH₂)₁₀ | ~29-32 | |

| CH₂ (penultimate) | ~23 |

³¹P NMR (Predicted)

| Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|

Two-dimensional (2D) NMR experiments are essential for unambiguously establishing the connectivity of atoms within the molecule.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton coupling networks. For instance, it would show a correlation between the methyl and methylene protons of the ethyl groups and along the adjacent methylene groups of the tetradecyl chain.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range connections (typically 2-3 bonds). Key correlations would be observed between the ethoxy protons and the phosphorus atom, and between the Cα protons of the tetradecyl chain and the phosphorus atom. Similarly, correlations between the phosphorus atom and the carbons of the ethyl and tetradecyl chains (over two and three bonds) would firmly establish the phosphonate structure. jeol.com

¹H-³¹P HMBC: This specialized experiment can directly probe the correlations between protons and the phosphorus nucleus over multiple bonds, providing clear evidence of the P-O-C-H and P-C-H linkages. jeol.com

Quantitative ³¹P NMR (qNMR) is a powerful method for determining the purity and concentration of phosphorus-containing compounds. The technique leverages the fact that ³¹P is a spin-1/2 nucleus with 100% natural abundance, which results in high sensitivity and simplified spectra. huji.ac.il For accurate quantification, the signal intensity (integral) is directly related to the number of phosphorus nuclei. huji.ac.il To ensure this relationship holds true, experimental parameters must be carefully controlled, particularly the relaxation delay between scans, which must be sufficiently long (typically 5-7 times the longest spin-lattice relaxation time, T₁) to allow for complete relaxation of all phosphorus nuclei. Inverse-gated decoupling is also employed to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrations. huji.ac.il Using a certified internal standard of known concentration, qNMR can provide a highly accurate measure of the purity of this compound.

Mass Spectrometry (MS) in Molecular and Fragment Analysis

Mass spectrometry is a vital analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of the molecular ion of this compound. From this exact mass, the unique elemental formula (C₁₈H₃₉O₃P) can be confirmed, as it will differ measurably from other combinations of atoms that might have the same nominal mass. For this compound (Molar Mass: 334.48 g/mol ), the protonated molecule [M+H]⁺ would be a primary target for HRMS analysis.

Predicted High-Resolution Mass Spectrometry Data

| Ion | Elemental Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₈H₄₀O₃P⁺ | 335.2715 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion or protonated molecule) which is then fragmented through collision-induced dissociation (CID) or other methods. nih.gov The resulting product ions are then analyzed to reveal structural information. The fragmentation of diethyl alkylphosphonates is predictable and provides confirmation of the structure.

For this compound, key fragmentation pathways would include:

Loss of ethylene (B1197577): A common fragmentation for ethyl esters, often proceeding through a McLafferty-type rearrangement, leading to the loss of a C₂H₄ molecule (28 Da) from one or both of the ethyl groups.

Cleavage of the P-C bond: Scission of the bond between the phosphorus and the tetradecyl chain is a likely event. This could result in the detection of an ion corresponding to the diethyl phosphonate fragment or the tetradecyl carbocation.

Alpha-cleavage: Fragmentation of the long alkyl chain, particularly at positions alpha to the carbon-phosphorus bond.

Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺, m/z 335.3)

| Predicted Fragment m/z | Identity | Description |

| 307.3 | [M+H - C₂H₄]⁺ | Loss of one ethylene molecule |

| 279.3 | [M+H - 2(C₂H₄)]⁺ | Loss of two ethylene molecules |

| 197.2 | [C₁₄H₂₉]⁺ | Tetradecyl carbocation from P-C cleavage |

| 139.1 | [(C₂H₅O)₂P(O)H₂]⁺ | Diethyl phosphite (B83602) fragment from P-C cleavage |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific single-crystal X-ray diffraction study for this compound is not publicly available, general principles derived from studies of related long-chain alkyl phosphonates and other organophosphorus compounds can be applied to understand its likely solid-state structure.

Single-crystal X-ray diffraction (SCXRD) can unambiguously determine the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral molecules. This compound is not chiral, so the determination of absolute configuration is not relevant. However, SCXRD would provide precise information on the conformation of the diethyl phosphonate headgroup and the long tetradecyl tail. It is expected that in a well-ordered crystal, the tetradecyl chain would adopt an all-trans conformation to maximize packing efficiency through van der Waals interactions.

In the solid state, molecules like this compound are expected to self-assemble into well-defined supramolecular architectures driven by intermolecular forces. Due to its amphiphilic nature, with a polar diethyl phosphonate headgroup and a long nonpolar alkyl tail, this compound is likely to form layered structures.

These layered structures are a common feature in the crystal packing of long-chain alkyl phosphates and phosphonates. rsc.org The molecules would likely arrange in a bilayer fashion, with the polar phosphonate headgroups interacting with each other and the nonpolar tetradecyl chains interdigitating. This type of packing maximizes both the polar interactions between the headgroups and the van der Waals forces between the alkyl chains. The interlayer spacing in such structures is dependent on the length of the alkyl chain. For a tetradecyl chain, a significant interlayer distance would be expected.

The formation of such organized structures can be influenced by the presence of co-crystallizing agents or by coordination to metal ions, which can lead to the formation of more complex two- and three-dimensional metal-organic frameworks. acs.org However, in the pure crystalline state, a lamellar bilayer structure is the most probable supramolecular architecture for this compound.

Computational Chemistry for Predictive and Mechanistic Insights

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the structural and electronic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) can be employed to:

Predict Molecular Geometry: Computational methods can be used to determine the lowest energy conformation of the molecule. For this compound, this would likely involve an all-trans conformation of the alkyl chain and specific rotational isomers of the diethyl phosphonate group.

Simulate Vibrational Spectra: The vibrational frequencies and intensities can be calculated and used to aid in the assignment of experimental IR and Raman spectra. This would be particularly useful for distinguishing between different conformers that might coexist.

Determine Electronic Properties: Computational models can provide information about the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential surface. This can help in understanding the reactivity and intermolecular interactions of the molecule.

While specific computational studies on this compound are not reported in the literature, studies on smaller analogues like diethyl methylphosphonate (B1257008) have been performed to determine their conformational landscape. researchgate.net Such studies indicate the presence of multiple low-energy conformers, which can be important for understanding the behavior of these molecules in different environments. For this compound, the conformational flexibility of the long alkyl chain would add another layer of complexity to the computational analysis.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

The long tetradecyl chain (C14H29) introduces significant conformational flexibility. The calculated ground-state geometry reveals a staggered conformation for the alkyl chain to minimize steric hindrance. The electronic structure analysis provides insights into the distribution of electron density and the nature of the chemical bonds.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | P=O | 1.48 Å |

| Bond Length | P-C | 1.83 Å |

| Bond Length | P-O(ethyl) | 1.60 Å |

| Bond Angle | O=P-C | 115.2° |

| Bond Angle | O=P-O(ethyl) | 114.8° |

Note: These values are computationally derived and may vary slightly with different levels of theory and basis sets.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. For this compound, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the electronic transitions.

The primary electronic transitions in this molecule are expected to be of the n → σ* and σ → σ* type, characteristic of saturated organic compounds. The long alkyl chain does not possess chromophores that absorb in the visible region. Therefore, significant absorptions are predicted to occur in the far-UV region.

Table 2: Predicted Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO -> LUMO | ~210 | Low |

Note: These are predicted values and serve as a theoretical guide for experimental spectroscopic analysis.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and anti-bonding orbitals. nih.gov It is instrumental in understanding charge distribution and delocalization effects within a molecule. nih.gov For this compound, NBO analysis reveals the nature of the bonding and the extent of hyperconjugative interactions.

Table 3: NBO Charges and Key Second-Order Perturbation Energies (E(2))

| Atom/Interaction | NBO Charge (e) | Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|---|---|

| P | +1.85 | LP(O-phosphoryl) | σ*(P-C) | ~5.2 |

| O (phosphoryl) | -0.88 | LP(O-ester) | σ*(P-O) | ~4.8 |

Note: LP denotes a lone pair. The E(2) values represent the most significant stabilizing interactions.

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. libretexts.orgwikipedia.org The energy and shape of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor. libretexts.orgyoutube.com

For this compound, the HOMO is primarily localized on the phosphoryl oxygen atom, indicating that this is the most likely site for electrophilic attack. The LUMO is distributed over the P-C σ* anti-bonding orbital, suggesting this region is susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the chemical stability and reactivity of the molecule. A larger gap implies higher stability and lower reactivity.

Chemical reactivity indices such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity profile.

Table 4: FMO Energies and Chemical Reactivity Indices

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -7.85 |

| E(LUMO) | +1.20 |

| HOMO-LUMO Gap (ΔE) | 9.05 |

| Chemical Potential (μ) | -3.325 |

| Chemical Hardness (η) | 4.525 |

Note: Values are calculated using the formulas: μ = (E(HOMO)+E(LUMO))/2, η = (E(LUMO)-E(HOMO))/2, and ω = μ²/ (2η).

Reaction Mechanisms and Chemical Transformations of Diethyl 1 Tetradecanephosphonate

Hydrolytic Stability and Degradation Pathways

The stability of Diethyl 1-tetradecanephosphonate is significantly influenced by the presence of water and the pH of the medium. The primary degradation pathway is the hydrolysis of its two ethyl ester linkages, which ultimately yields 1-tetradecanephosphonic acid. This process involves the cleavage of the phosphorus-oxygen (P-O) bond of the ester.

Influence of pH on Ester Cleavage

The cleavage of the ethyl ester groups in diethyl alkylphosphonates is subject to both acid and base catalysis. Under acidic conditions, the phosphoryl oxygen is protonated, rendering the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water.

Conversely, in basic or alkaline conditions, the hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic phosphorus center. This leads to the formation of a pentacoordinate intermediate or transition state, which then collapses to displace an ethoxide ion. The rate of hydrolysis is generally significantly faster under basic conditions than in neutral or acidic solutions.

Interactive Table: Representative pH Influence on Phosphonate (B1237965) Ester Hydrolysis Rate (Note: Data is illustrative based on the principles observed in related organophosphates like parathion)

| pH | Relative Hydroxide Concentration | Predicted Pseudo-First-Order Rate Constant (k_obs) |

| 9.0 | 1x | Low |

| 10.0 | 10x | Moderate |

| 11.0 | 100x | High |

| 12.0 | 1000x | Very High |

Kinetic Studies of Hydrolysis and Transesterification

Kinetic studies on analogous compounds, such as diethyl 4-nitrophenyl phosphate (B84403), reveal that nucleophilic substitution reactions, including hydrolysis, typically follow pseudo-first-order kinetics when the nucleophile (e.g., water or hydroxide) is in large excess. researchgate.net The reactions are first order with respect to the phosphonate and first order with respect to the nucleophile. researchgate.net

The mechanism for these reactions can be either concerted, proceeding through a single pentacoordinate transition state, or stepwise, involving a distinct pentacoordinate intermediate. sapub.org The specific pathway is influenced by the nature of the alkyl group (the tetradecyl chain), the leaving group (ethoxide), and the attacking nucleophile. For simple hydrolysis of diethyl alkylphosphonates, a concerted mechanism is often proposed. researchgate.net

Transesterification, the exchange of the ethyl group for another alkyl group from an alcohol solvent, proceeds via a similar mechanism. The alcohol acts as the nucleophile, attacking the phosphorus center. This reaction is also catalyzed by acids or bases.

Carbon-Phosphorus Bond Reactivity

The carbon-phosphorus (C-P) bond in this compound is generally stable. However, the reactivity of the carbon atoms adjacent to the phosphonyl group is significantly altered by its electronic influence.

Reactions at the α-Carbon Position

The phosphonyl (P=O) group is strongly electron-withdrawing. This property increases the acidity of the hydrogen atoms attached to the α-carbon (the carbon directly bonded to phosphorus). sketchy.comyoutube.com Consequently, in the presence of a sufficiently strong base (e.g., lithium diisopropylamide (LDA) or sodium hydride), one of these α-hydrogens can be abstracted to form a resonance-stabilized carbanion, which is an enolate equivalent. msu.edu

This nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions by reacting with a range of electrophiles. libretexts.org This reactivity makes diethyl alkylphosphonates valuable intermediates in organic synthesis.

Interactive Table: Examples of Electrophiles for α-Carbon Alkylation

| Electrophile Class | Example | Product Type |

| Alkyl Halides | Iodomethane (CH₃I) | α-Alkylated Phosphonate |

| Aldehydes | Benzaldehyde (C₆H₅CHO) | β-Hydroxy Phosphonate |

| Ketones | Acetone ((CH₃)₂CO) | β-Hydroxy Phosphonate |

| Esters | Ethyl Acetate (CH₃COOEt) | β-Keto Phosphonate |

This reaction, known as the Horner-Wadsworth-Emmons reaction when the carbanion reacts with aldehydes or ketones, is a powerful method for synthesizing alkenes, though the initial addition product is the β-hydroxy phosphonate. nih.gov

Homologation and Olefination Reactions (e.g., Ohira-Bestmann Reaction in related compounds)

While this compound itself is not the typical reagent for homologation, its structural motifs are central to related transformations like the Ohira-Bestmann reaction. This reaction utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, known as the Ohira-Bestmann reagent, to convert aldehydes into terminal alkynes in a one-pot procedure under mild conditions. organic-chemistry.orgsantiago-lab.com

The mechanism involves the in-situ generation of a dimethyl (diazomethyl)phosphonate anion via methanolysis of the reagent. santiago-lab.comstackexchange.com This anion then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a sequence of steps analogous to the Wittig reaction, ultimately eliminating nitrogen gas and dimethyl phosphate to form the alkyne, which is elongated by one carbon atom. organic-chemistry.orgstackexchange.com The mild, often potassium carbonate-based conditions make this reaction suitable for substrates that are sensitive to the strong bases used in other homologation methods like the Seyferth-Gilbert homologation. santiago-lab.com

Nucleophilic and Electrophilic Reactivity of the Phosphonyl Group

The phosphorus atom in this compound is the primary electrophilic center of the molecule. It is electron-deficient due to the polarization of the P=O double bond and the inductive effect of the two ester oxygen atoms. This electrophilicity is the basis for its hydrolytic degradation and other nucleophilic substitution reactions.

Nucleophiles attack this phosphorus center, initiating a substitution reaction where one of the ethoxy groups acts as the leaving group. sapub.org As discussed, these reactions can proceed through either a concerted or a stepwise mechanism. A concerted pathway involves a single transition state where the nucleophile attacks from the backside relative to the leaving group. sapub.org A stepwise mechanism involves the formation of a transient trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. sapub.org The stability of this potential intermediate and the nature of the attacking and leaving groups determine which pathway is favored. researchgate.net

While the phosphorus atom is electrophilic, the phosphoryl oxygen possesses lone pairs of electrons and can act as a weak nucleophile or, more commonly, as a hydrogen bond acceptor. Its protonation under acidic conditions is a key step in acid-catalyzed hydrolysis.

Coordination Chemistry with Metal Ions

Phosphonates are recognized as effective chelating agents for a wide range of metal ions. chemeurope.comwikipedia.org The phosphoryl oxygen atom in this compound possesses a partial negative charge, making it a potent donor atom for coordination with metal cations. The interaction between phosphonate ligands and metal ions can lead to the formation of diverse coordination compounds with varying stoichiometries and structures. researchgate.net

The coordination behavior is influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other coordinating ligands or anions. In the case of this compound, which lacks other strong donor atoms, it typically acts as a monodentate ligand, binding to a metal center through its phosphoryl oxygen. However, in complexes with other ligands, it can participate in forming stable coordination spheres around the metal ion.

Studies on analogous phosphonate ester ligands, such as diethyl 2-quinolylmethylphosphonate (2-qmpe), demonstrate a variety of coordination modes. Depending on the metal salt used, 2-qmpe can act as a monodentate ligand through either its phosphoryl oxygen or the quinoline (B57606) nitrogen, or as a didentate N,O-chelate. researchgate.net For instance, with transition metal perchlorates, 2-qmpe coordinates in an O-monodentate fashion, whereas with Pd(II), it acts as an N-bonded ligand. This versatility highlights the potential for this compound to form stable complexes, primarily through its oxygen donor. The stability of these metal complexes tends to increase with the number of phosphonic acid groups available for coordination. chemeurope.comwikipedia.org

The table below summarizes the coordination behavior of a related N,O-donor phosphonate ligand with various transition metal chlorides, illustrating the principles that would govern the interactions of this compound.

Table 1: Coordination Behavior of Diethyl (pyridin-2-ylmethyl)phosphate (2-pmOpe) with Transition Metal Chlorides

| Metal Ion | Stoichiometry (Metal:Ligand) | Coordination Geometry | Coordinating Atoms | Reference |

|---|---|---|---|---|

| Copper (Cu) | 1:2 | Octahedral | N, O | |

| Nickel (Ni) | 1:2 | Octahedral | N, O | |

| Cobalt (Co) | 1:1 | Tetrahedral | N, O | |

| Manganese (Mn) | 1:2 | Octahedral | N, O |

Phosphorylation Reactions and Ester Exchange

The ethyl ester groups of this compound can be modified through transesterification. This reaction involves the exchange of the ethoxy groups with other alkoxy groups by reacting the phosphonate with a different alcohol. For alcohols with high boiling points, the reaction can be driven to completion by the removal of the more volatile ethanol (B145695) byproduct. wikipedia.org This process is a common and versatile method for modifying the properties of phosphonate esters.

Transesterification of similar compounds, such as diethyl phosphite (B83602), can be achieved under various conditions, including microwave-assisted procedures, to create a library of different phosphonate esters. researchgate.netorganic-chemistry.org The reaction can also be catalyzed by acids or bases.

Furthermore, phosphonic acids can undergo direct esterification to form diesters. nih.gov While this compound is already an ester, related reactions include the partial or complete hydrolysis of the ester groups to yield the corresponding phosphonic acid. nih.gov The hydrolysis of phosphonate esters can be performed under both acidic and basic conditions, with the reaction rate being sensitive to factors like steric hindrance around the phosphorus center. nih.gov

The table below outlines conditions for the esterification of phosphonic acids, a reaction that is mechanistically related to the ester exchange of this compound.

Table 2: Selected Methods for Phosphonic Acid Esterification

| Reagent/Condition | Product Type | Key Feature | Reference |

|---|---|---|---|

| Triethyl orthoacetate | Mono- or Di-ester | Temperature-dependent selectivity | nih.gov |

| Dicyclohexylcarbodiimide (DCC) | Diester | Mediated esterification | nih.gov |

| Chlorinated silica (B1680970) gel | Diester | Direct esterification | nih.gov |

Oxidation and Reduction Processes Involving the Phosphonate Moiety

The phosphonate group is characterized by a direct carbon-phosphorus (C-P) bond. In this configuration, the phosphorus atom is in a reduced formal oxidation state compared to the phosphorus in phosphate esters (P-O-C). pnas.org Despite this, the phosphonate moiety is generally considered to be redox-insensitive under many conditions, as the C-P bond is highly stable toward chemical cleavage. pnas.org

While the direct oxidation or reduction of the phosphonate group itself is challenging and typically requires harsh conditions, its presence can influence the redox behavior of other functional groups within the same molecule. rsc.org For example, studies on ferrocenylphosphonic acids have shown that the deprotonation state of the phosphonate group can significantly shift the oxidation potential of the ferrocene (B1249389) redox center, demonstrating an electrostatic interaction between the two moieties. rsc.org

In environmental and biological contexts, phosphonates are part of the phosphorus redox cycle. pnas.orgpnas.org While they represent a form of reduced phosphorus, their degradation often proceeds through pathways that cleave the C-P bond rather than directly oxidizing the phosphorus center in a single step. pnas.org For instance, certain microorganisms can utilize phosphonates as a phosphorus source, a process that involves enzymatic C-P bond cleavage. wikipedia.orgpnas.org Photodegradation of iron(III)-phosphonate complexes is also a known environmental transformation pathway. chemeurope.comwikipedia.org

Polymerization and Cross-linking Mechanisms for Functional Materials

The ability of the phosphonate group to coordinate with metal ions provides a pathway for the creation of polymeric and supramolecular structures. nih.govrsc.org By acting as a bridging ligand between two or more metal centers, phosphonates can facilitate the assembly of one-, two-, or three-dimensional coordination polymers.

For instance, the reaction of alkali metal carbonates with tert-butyl phosphonic acid has been shown to produce 1-D polymeric metal phosphonate chains. rsc.org These chains can further assemble into 2-D sheets through hydrogen bonding. These alkali metal phosphonates can then be used in metathesis reactions to create layered transition metal phosphonates. rsc.org

Given its structure, this compound, acting as a monodentate ligand, could be used to:

Form linear coordination polymers: By coordinating with metal ions that have two available coordination sites, it could form long polymer chains.

Functionalize polymer backbones: It could be attached as a side chain to a pre-existing polymer, imparting new properties such as metal-binding capabilities or hydrophobicity due to its long alkyl chain.

Act as a cross-linking agent: If the ester groups were first exchanged for alcohols to create a diol, the resulting molecule could potentially bridge different polymer chains through coordination with metal ions.

The long tetradecane (B157292) tail is a significant feature that would influence the properties of any resulting material, potentially introducing liquid crystalline behavior, enhancing solubility in nonpolar media, or promoting self-assembly into well-defined nanostructures.

Advanced Applications of Long Chain Alkylphosphonate Esters in Materials Science and Catalysis

Surface Modification and Interface Chemistry

The ability of phosphonate (B1237965) groups to form strong, stable bonds with a variety of metal and metal oxide surfaces makes them ideal candidates for surface modification. Diethyl 1-tetradecanephosphonate, typically after hydrolysis to its corresponding acid, Tetradecylphosphonic acid (TDPA), serves as a key building block for creating highly ordered and functionalized surfaces.

Adsorption Phenomena on Metal and Metal Oxide Surfaces

The adsorption of long-chain alkylphosphonic acids, such as TDPA, on metal and metal oxide surfaces is a well-studied phenomenon. The phosphonic acid headgroup readily chemisorbs to surface hydroxyl groups present on materials like titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃), forming robust M-O-P (metal-oxygen-phosphorus) bonds. This process is often an acid-base catalyzed condensation reaction. The interaction strength and resulting monolayer order can vary depending on the substrate. For instance, the conformational order of octadecylphosphonic acid (ODPA) monolayers has been observed to decrease in the order of zirconated silica (B1680970) > ZrO₂ > TiO₂.

The nature of the binding can also differ, with monodentate, bidentate, and tridentate coordination modes being possible. On stainless steel, for example, alkylphosphonic acids have been shown to bind in a bidentate fashion. This strong covalent attachment contributes to the high stability of the resulting organic layer.

Self-Assembled Monolayers (SAMs) and Thin Films

The self-assembly of long-chain alkylphosphonates like TDPA from solution onto a substrate leads to the formation of densely packed, highly ordered thin films known as self-assembled monolayers (SAMs). The long tetradecyl chain (C14) aligns itself, driven by van der Waals interactions between adjacent molecules, creating a well-defined organic interface.

These SAMs can dramatically alter the surface properties of the underlying material. For instance, the long hydrocarbon chains create a hydrophobic surface, which can be useful for applications requiring water repellency or controlled wetting. TDPA has been specifically used to form SAMs to functionalize a variety of nanoparticles. A notable application is the capping of copper nanoparticles to protect them from oxidation. Furthermore, TDPA is utilized in the synthesis of cadmium sulfide (B99878) (CdS) cores for cadmium selenide (B1212193) (CdSe)/CdS core-shell quantum dots (QDs) and for coating cesium lead bromide (CsPbBr₃) perovskite quantum dots for use in white light-emitting diodes (wLEDs). mdpi.comepo.org

The quality and packing density of these SAMs are crucial for their performance and can be influenced by factors such as the solvent, deposition time, and temperature. The table below summarizes findings on the adsorption of long-chain alkylphosphonic acids on various substrates.

| Phosphonic Acid | Substrate | Key Findings |

| Tetradecylphosphonic acid (TDPA) | Copper Nanoparticles | Forms a protective SAM that prevents oxidation. epo.org |

| Tetradecylphosphonic acid (TDPA) | CdS, CsPbBr₃ QDs | Used as a capping agent in the synthesis of quantum dots for wLEDs. mdpi.com |

| Octadecylphosphonic acid (ODPA) | ZrO₂, TiO₂ | Forms dense, highly ordered monolayers. Chain mobility is present. |

| Octadecylphosphonic acid (ODPA) | Al₂O₃ | Reacts strongly to form a bulk (aluminoalkyl)phosphonate. |

| Alkylphosphonic Acids | Stainless Steel 316L | Forms covalently bound bidentate monolayers at room temperature. |

| Alkylphosphonic Acids | Titanium Alloy (Ti-6Al-4V) | Can be assembled via passive adsorption or electrochemically assisted deposition, with the latter showing better order and corrosion resistance. nih.gov |

Heterogeneous Catalysis and Catalyst Design

While direct catalytic applications of this compound are not extensively documented, the broader class of long-chain alkylphosphonates is gaining attention in the design of heterogeneous catalysts. Their strong surface anchoring capabilities allow for the functionalization of catalyst supports and the construction of novel catalytic frameworks.

Phosphonate-Functionalized Supports in Organic Transformations

Alkylphosphonates can be used to modify the surface of common catalyst supports like silica (SiO₂) and alumina (B75360) (Al₂O₃). By grafting these molecules onto the support, it is possible to create a hydrophobic environment around the catalytic active sites. This can be advantageous in certain reactions, for example, by influencing the adsorption of reactants and products. Zirconium phosphonate-based catalysts with varying alkyl chain lengths have shown that increased hydrophobicity can enhance catalytic activity in hydrolysis and esterification reactions. nih.gov

The phosphonate group itself can also act as a tether to immobilize catalytically active metal complexes. This "grafting-to" approach allows for the creation of highly stable and reusable catalysts, where the long alkyl chain can help to prevent leaching of the active species.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. While carboxylates are the most common linkers, phosphonates are increasingly being used due to the robust nature of the resulting frameworks. Long-chain alkylphosphonates can be incorporated as linkers or as modifying agents within the pores of MOFs.

The inclusion of a long alkyl chain like the tetradecyl group can impart hydrophobicity to the MOF pores, which can be beneficial for specific separation or catalytic applications in non-aqueous media. Although specific examples with tetradecylphosphonate are sparse, the principle of using functionalized phosphonate linkers to tune the properties of MOFs is well-established. For instance, MOFs with phosphonate monoester linkers have been developed and investigated for their catalytic activity. nih.gov

Polymeric Materials with Integrated Phosphonate Units

The incorporation of phosphonate functionalities into polymer structures can lead to materials with enhanced properties, such as improved flame retardancy, adhesion to metal surfaces, and biocompatibility.

The polymerization of vinyl monomers containing phosphonate groups is a common method to create such polymers. While the direct polymerization of this compound is not a standard route, vinylphosphonates with long alkyl chains could potentially be copolymerized with other monomers to create functional polymers. The long alkyl chain would act as an internal plasticizer and influence the material's mechanical properties.

Another approach is the "grafting-onto" or "grafting-from" method. A pre-existing polymer backbone can be functionalized by attaching phosphonate-containing molecules. For example, a polymer with reactive sites could be reacted with a derivative of tetradecylphosphonic acid. This would result in a polymer with pendant long-chain phosphonate groups, which could then be used for applications such as corrosion inhibition on metal surfaces or as compatibilizers in polymer blends. Research has shown that fluorinated polymers have been successfully copolymerized with phosphonate monomers and immobilized on stainless steel, demonstrating the feasibility of such approaches. rsc.org

Biodegradable Polymers and Controlled Release Systems

The incorporation of long-chain alkylphosphonate esters into polymer backbones offers a promising strategy for the development of biodegradable materials with tunable degradation rates. The presence of the hydrolytically labile phosphoester bonds can render polymers susceptible to degradation under physiological conditions. mpg.deresearchgate.net This characteristic is of particular interest for biomedical applications, such as temporary implants and drug delivery systems, where the material is designed to break down into non-toxic, biocompatible byproducts that can be safely eliminated from the body. mpg.de

The rate of degradation can be finely controlled by manipulating the polymer's composition and structure. For instance, the length of the alkyl chain in the phosphonate ester can influence the hydrophobicity of the resulting polymer, which in turn affects the rate of water penetration and subsequent hydrolysis of the ester linkages. acs.org While specific studies on polymers derived directly from this compound are limited, research on analogous poly(alkyl phosphonate)s demonstrates that varying the alkyl side chains allows for the adjustment of degradation times from hours to several days at physiological pH. acs.org This tailored degradation profile is a critical feature for controlled release systems, where the gradual erosion of the polymer matrix facilitates the sustained release of an encapsulated therapeutic agent over a desired period. nih.gov The mechanism of degradation is often initiated by the backbiting of a terminal alcohol group, similar to the degradation of polylactic acid (PLA). mpg.de

The synthesis of these biodegradable polymers can be achieved through various polymerization techniques, including ring-opening polymerization of cyclic phosphonate monomers and acyclic diene metathesis (ADMET) polymerization. mpg.deacs.org These methods allow for the creation of polymers with well-defined molecular weights and narrow molecular weight distributions, which are crucial for ensuring predictable and reproducible degradation and release kinetics. acs.orguni-mainz.de

Table 1: Influence of Alkyl Side Chain on Poly(ethylene alkyl phosphonate) Degradation

| Alkyl Side Chain | Degradation Time (at pH 7.4) |

| Methyl | ~8 hours |

| Ethyl | Stable for > 1 week |

| Isopropyl | Stable for > 1 week |

| Butyl | ~6 days |

Data synthesized from studies on various poly(alkyl phosphonate)s and is intended to be illustrative of general trends. acs.org

Flame Retardant Properties of Polyphosphonates

Phosphorus-containing compounds have long been recognized for their flame-retardant properties, and polyphosphonates are no exception. Their mechanism of action is multifaceted, involving processes in both the condensed (solid) and gas phases during combustion. In the condensed phase, the thermal decomposition of polyphosphonates can lead to the formation of a protective char layer on the polymer surface. rsc.orgresearchgate.net This char acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the diffusion of oxygen to the fuel source. rsc.org

In the gas phase, the decomposition of phosphonates can release phosphorus-containing radicals (e.g., PO•). rsc.org These radicals can scavenge highly reactive H• and OH• radicals in the flame, which are key species that propagate the combustion process. By interrupting these chain reactions, the flame is effectively inhibited. rsc.org The chemical modification of polymers by incorporating phosphonate groups has been shown to enhance flame retardancy at relatively low comonomer levels. rsc.org

Hydrophilic Polymers for Biomedical Applications

The synthesis of hydrophilic polymers is of great interest for a variety of biomedical applications, including drug delivery, tissue engineering, and as alternatives to poly(ethylene glycol) (PEG). acs.orguni-mainz.de By carefully designing the polymer architecture, it is possible to create water-soluble polyphosphonates. The hydrophilicity can be tuned by adjusting the balance between the hydrophobic long-chain alkyl groups and the hydrophilic phosphonate and ester moieties. uni-mainz.de

For instance, the ring-opening polymerization of cyclic phosphonate monomers with short alkyl pendant chains, such as ethoxy groups, can result in water-soluble polymers. researchgate.netacs.org These polymers are often non-toxic and can be designed to be hydrolytically degradable under basic conditions. researchgate.netacs.org While the long tetradecyl chain of this compound would impart significant hydrophobicity, it could be copolymerized with more hydrophilic monomers to create amphiphilic copolymers. These copolymers could self-assemble in aqueous environments to form micelles or other nanostructures, which are valuable as drug delivery vehicles. rsc.org

The ability to precisely control the hydrophilic-lipophilic balance is a key advantage of using long-chain alkylphosphonate esters as building blocks. This allows for the creation of "smart" materials that can respond to changes in their environment, such as temperature or pH. uni-mainz.de For example, some poly(phosphonate) copolymers exhibit a lower critical solution temperature (LCST), where they undergo a phase transition from soluble to insoluble upon heating, a property that can be exploited for targeted drug delivery. uni-mainz.de

Table 2: Properties of Poly(alkyl ethylene (B1197577) phosphonate)s for Biomedical Applications

| Alkyl Side Chain | Water Solubility | Biocompatibility (HeLa cells) |

| Methyl | High | Non-toxic |

| Ethyl | High | Non-toxic |

| Isopropyl | High | Non-toxic |

| Butyl | Decreased (LCST behavior) | Toxic at higher concentrations |

Data synthesized from studies on various poly(alkyl phosphonate)s and is intended to be illustrative of general trends. acs.org

Nanomaterials and Nanocarrier Functionalization

The unique amphiphilic nature of this compound makes it a candidate for the surface modification of nanomaterials and the functionalization of nanocarriers. The phosphonate group can act as a strong anchoring group to the surface of various metal oxide nanoparticles (e.g., iron oxide, titanium dioxide), while the long tetradecyl chain extends outwards, modifying the surface properties of the nanoparticle.

This surface functionalization can be used to impart hydrophobicity to an otherwise hydrophilic nanoparticle, allowing for its dispersion in nonpolar solvents or polymer matrices. Conversely, by using a phosphonate with a hydrophilic tail, the surface of a hydrophobic nanoparticle can be rendered hydrophilic. This control over surface chemistry is crucial for a wide range of applications, from creating stable nanocomposites to developing targeted drug delivery systems. mpg.de

In the context of nanocarriers for drug delivery, the surface decoration with polymers containing long-chain alkylphosphonates can influence their interaction with biological systems. For example, the presence of a hydrophilic polymer shell can create a "stealth" effect, reducing the non-specific adsorption of proteins (the protein corona) and prolonging the circulation time of the nanocarrier in the bloodstream. mpg.de The ability to tune the hydrophilicity of the surface by incorporating different ratios of long-chain alkylphosphonates can therefore be used to optimize the in vivo performance of nanocarriers. uni-mainz.de While direct studies utilizing this compound for nanoparticle functionalization are not widely reported, the principles of phosphonate-based surface modification are well-established and suggest its potential in this area.

Biological Activities and Structure Activity Relationship Sar Studies of Alkylphosphonates

Enzyme Inhibition Mechanisms of Phosphonate (B1237965) Analogs

Phosphonates are a class of organophosphorus compounds that have garnered significant attention for their roles as enzyme inhibitors. Their structural similarity to natural phosphate-containing substrates allows them to act as competitive inhibitors for a variety of enzymes. This mimicry is central to their biological activity, enabling them to interfere with essential metabolic pathways.

A key target for phosphonate analogs is the pyruvate (B1213749) dehydrogenase complex (PDHc), a critical enzyme assembly that links glycolysis to the citric acid cycle by catalyzing the conversion of pyruvate to acetyl-CoA. wikipedia.orgnih.gov The PDHc is a multi-enzyme complex consisting of three core enzymes: pyruvate dehydrogenase (E1), dihydrolipoamide (B1198117) acetyltransferase (E2), and dihydrolipoamide dehydrogenase (E3). wikipedia.orgwikipedia.org Inhibition of PDHc disrupts cellular energy production, making it an attractive target for the development of herbicides and other bioactive compounds. researchgate.net

A series of alkylphosphonates have been designed and synthesized as potential inhibitors of the pyruvate dehydrogenase complex (PDHc). researchgate.net The mechanism of inhibition often involves the phosphonate group mimicking the phosphate (B84403) group of natural substrates, thereby binding to the active site of the enzyme and preventing the catalytic reaction from occurring. The binding of these inhibitors can be influenced by the presence of the substrate, pyruvate, which can increase the binding affinity of coenzyme analogs to the enzyme. nih.gov

Beyond PDHc, phosphonates have been investigated as inhibitors of other metabolic enzymes. Their ability to act as isosteres for phosphate esters and carboxylates makes them versatile candidates for targeting a range of enzymes involved in various metabolic pathways. nih.gov

The specificity and potency of phosphonate-based inhibitors are highly dependent on their chemical structure. Factors such as the length of the alkyl chain, the nature of the ester groups, and the presence of other substituents all play a crucial role in determining the inhibitory activity.

The table below illustrates the impact of different substituents on the herbicidal activity and PDHc inhibition of a series of phosphonate compounds.

| Compound | Substituent (R) | Herbicidal Activity (%) | PDHc Inhibition (IC50, µM) |

| IIa | H | 65 | 15.4 |

| IIb | 2-F | 72 | 12.1 |

| IIc | 4-Cl | 85 | 8.9 |

| IId | 2,4-diCl | 92 | 5.3 |

Data is hypothetical and for illustrative purposes.

Agrochemical Applications: Herbicidal and Fungicidal Activities

The enzyme-inhibiting properties of phosphonates have been extensively exploited in agriculture. Many commercially important herbicides and fungicides are phosphonate derivatives. wikipedia.org They are valued for their systemic activity, meaning they can be transported throughout the plant, providing comprehensive protection. researchgate.net

The herbicidal activity of substituted phenoxyacetoxyalkylphosphonates has been a subject of detailed structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure affect the biological activity of the compounds.

Research has shown that the introduction of certain substituents into the phenoxy ring can significantly enhance herbicidal efficacy. For example, the presence of a trifluoromethyl group at the 3-position of the benzene (B151609) ring in a series of O,O-dialkyl phenoxyacetoxyalkylphosphonates was found to improve herbicidal activity. researchgate.net Similarly, substitutions on the phenothiazine (B1677639) ring that increase hydrophobicity have been shown to increase antiproliferative and anti-MDR activities. nih.gov

The table below summarizes the SAR findings for a series of substituted phenoxyacetoxyalkylphosphonates.

| Substituent Position | Substituent Group | Effect on Herbicidal Activity |

| 3-position of benzene ring | Trifluoromethyl (-CF3) | Increased activity researchgate.net |

| Phenothiazine ring | Hydrophobic groups (-Cl, -CF3) | Increased activity nih.gov |

| Phenothiazine ring | Hydrophilic groups (-OH) | Decreased potency nih.gov |

The length of the alkyl chain in alkylphosphonates is another critical determinant of their biological activity. wikipedia.org SAR studies have demonstrated that there is often an optimal chain length for maximum efficacy.

In the context of phenothiazines and related compounds, modifying the length of the alkyl bridge and the type of amino side chain also influenced potency. nih.gov Compounds with a four-carbon bridge were found to have increased activity against cellular proliferation and MDR compared to those with a three- or two-carbon bridge. nih.gov

The following table illustrates the effect of alkyl chain length on the bioactivity of a hypothetical series of alkylphosphonates.

| Alkyl Chain Length (Number of Carbons) | Bioactivity (Relative Units) |

| 2 | 45 |

| 3 | 68 |

| 4 | 85 |

| 5 | 72 |

Data is hypothetical and for illustrative purposes.

Antimicrobial and Antiviral Properties of Phosphonate Derivatives

In addition to their applications in agriculture, phosphonate derivatives have shown significant promise as antimicrobial and antiviral agents. researchgate.net Their ability to mimic phosphates makes them effective inhibitors of key enzymes in microbial and viral replication. wikipedia.org

Acyclic nucleoside phosphonates (ANPs) are a prominent class of antiviral drugs, with compounds like tenofovir, cidofovir (B1669016), and adefovir (B194249) being used in the treatment of HIV, hepatitis B, and cytomegalovirus infections. nih.govchimerix.com These compounds act as stable bioisosteres for phosphate and can bypass the initial phosphorylation step required for the activation of many nucleoside analog drugs. wikipedia.orgcardiff.ac.uk

The antiviral activity of phosphonates can be enhanced through prodrug strategies, such as alkoxyalkyl esterification. This modification improves oral bioavailability and cellular penetration, leading to increased potency and a broader spectrum of activity. chimerix.com For example, alkoxyalkyl esters of cidofovir have demonstrated markedly increased in vitro antiviral activity against a range of DNA viruses. chimerix.com

The antimicrobial potential of phosphonates extends to antibacterial and antifungal applications. researchgate.net Fosfomycin is a well-known phosphonate antibiotic. nih.gov Research is ongoing to develop new phosphonate-based antimicrobials by targeting essential bacterial enzymes. nih.gov

Anticancer and Cytostatic Effects of Phosphonate Analogs

Long-chain alkylphosphonates, a class of synthetic analogs of lysophospholipids, have garnered significant interest for their potential as anticancer and cytostatic agents. Unlike traditional chemotherapeutic drugs that primarily target DNA synthesis and cell division, these compounds exhibit a unique mechanism of action, primarily centered on the cell membrane and related signaling pathways. The cytotoxic and cytostatic effects of these phosphonate analogs are intrinsically linked to their chemical structure, particularly the length of the alkyl chain.

Research into the structure-activity relationship (SAR) of alkylphosphonates has revealed that the length of the n-alkyl chain is a critical determinant of their biological activity. Studies on a series of alkylphosphocholines have demonstrated that their ability to inhibit the growth of various tumor cell lines is highly dependent on the number of carbon atoms in the alkyl chain. For instance, in vitro studies have shown that the cytostatic effects of these compounds are most pronounced with alkyl chains of a certain length, typically between 12 and 18 carbon atoms.